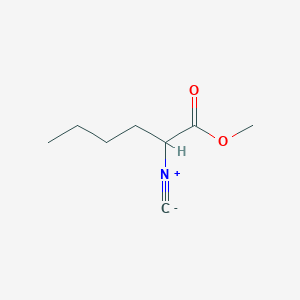

Methyl 2-isocyanohexanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isocyanohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-4-5-6-7(9-2)8(10)11-3/h7H,4-6H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFISWXFLYQOROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276109 | |

| Record name | Hexanoic acid, 2-isocyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730964-70-2 | |

| Record name | Hexanoic acid, 2-isocyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730964-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-isocyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Isocyanohexanoate

Synthesis from Alpha-Amino Acids and Derivatives

The most direct and common route to α-isocyanoesters like methyl 2-isocyanohexanoate begins with the corresponding α-amino acid, in this case, methyl 2-aminohexanoate. This transformation is typically a two-step process involving formylation of the amino group followed by a dehydration reaction to generate the isocyanide functionality.

Formylation and Subsequent Dehydration Routes

The synthesis commences with the esterification of the parent amino acid, 2-aminohexanoic acid, to its methyl ester, typically by treatment with thionyl chloride in methanol. This provides the starting material, methyl 2-aminohexanoate hydrochloride. The subsequent formylation is achieved by reacting the amino ester with a formylating agent. A common method involves the use of ammonium (B1175870) formate (B1220265) at elevated temperatures.

The crucial step is the dehydration of the resulting N-formyl intermediate, methyl 2-(formamido)hexanoate, to yield the target isocyanide. This is accomplished using a variety of dehydrating agents. A frequently employed reagent for this transformation is phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, in an appropriate solvent like dichloromethane (B109758). The base serves to neutralize the acidic byproducts of the reaction.

A specific procedure for the synthesis of this compound involves the initial preparation of the methyl ester hydrochloride from the corresponding amino acid and thionyl chloride in methanol. The resulting ester is then heated with ammonium formate in acetonitrile. After workup, the crude formamide (B127407) is dissolved in dichloromethane and treated with diisopropylamine, followed by the addition of the dehydrating agent to furnish this compound.

Optimization of Reaction Conditions and Yield Enhancements in Amino Acid-Based Pathways

| Dehydrating Agent | Base | Solvent | Typical Temperature (°C) | General Observations |

| POCl₃ | Triethylamine | Dichloromethane | 0 to rt | Common and effective, can sometimes lead to colored impurities. |

| Diphosgene | Pyridine (B92270) | Toluene | -10 to rt | Highly efficient but requires careful handling due to toxicity. |

| Triphosgene | Diisopropylethylamine | Dichloromethane | 0 to rt | A safer alternative to phosgene (B1210022) and diphosgene. |

| p-Toluenesulfonyl Chloride | Quinoline (B57606) | Pyridine | rt to 50 | Generally good yields, but may require higher temperatures. |

Synthesis via Halogenation and Subsequent Isocyanide Displacement Reactions

An alternative synthetic strategy involves the use of an α-haloester, such as methyl 2-bromohexanoate, as the precursor. This method relies on a nucleophilic substitution reaction where a cyanide source displaces the halide to form the isocyanide.

Routes from Alpha-Haloesters and Nucleophilic Cyanide Introduction

The starting α-haloester can be prepared from the corresponding α-hydroxy ester or by the halogenation of the parent ester under appropriate conditions. The subsequent reaction with a nucleophilic cyanide source, such as silver cyanide (AgCN) or trimethylsilyl (B98337) cyanide (TMSCN), introduces the isocyano group. The use of metal cyanides often favors the formation of the isocyanide over the nitrile isomer due to the coordination of the metal ion with the nitrogen atom of the cyanide nucleophile.

A representative procedure would involve stirring the α-bromoester with a suspension of silver cyanide in a non-polar solvent like diethyl ether or toluene. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC), and upon completion, the product is isolated by filtration and purification.

Evaluation of Reagents and Conditions for Stereochemical Control in Isocyanide Formation

When the starting α-haloester is chiral, the stereochemical outcome of the displacement reaction is of paramount importance. The reaction generally proceeds via an Sₙ2 mechanism, which leads to an inversion of stereochemistry at the α-carbon. The choice of reagents and reaction conditions can influence the degree of stereochemical purity.

| Cyanide Source | Solvent | Temperature (°C) | Stereochemical Outcome | Notes |

| AgCN | Diethyl Ether | 0 to rt | Predominantly inversion (Sₙ2) | Heterogeneous reaction, can be slow. |

| KCN with 18-crown-6 | Acetonitrile | rt | Inversion (Sₙ2) | The crown ether enhances the nucleophilicity of the cyanide ion. |

| TMSCN | Dichloromethane | rt | Variable, can lead to racemization | Requires a Lewis acid catalyst in some cases. |

| NaCN in DMSO | DMSO | 50-80 | Potential for racemization | Polar aprotic solvent can favor Sₙ1 pathways at higher temperatures. |

Palladium-Catalyzed Approaches and Other Transition Metal-Mediated Syntheses of Alpha-Isocyanoesters

Modern synthetic chemistry has seen the development of transition metal-catalyzed methods for the formation of C-N bonds, including the synthesis of isocyanides. While less common for the direct synthesis of simple alkyl 2-isocyanoalkanoates, palladium-catalyzed reactions represent a potential and evolving area for this transformation.

Palladium catalysts can be employed in the carbonylation of amines to form isocyanates, which are related to isocyanides. acs.org More relevant are palladium-catalyzed cross-coupling reactions. For instance, palladium-catalyzed insertion of isocyanides into C-X bonds (where X is a halide or sulfonate) is a known process. dntb.gov.ua In principle, a related transformation could be envisioned for the synthesis of α-isocyanoesters, potentially starting from an α-haloester and a cyanide source under palladium catalysis. However, such methods are not yet standard for this class of compounds and would require significant methodological development to become a practical alternative to the classical routes.

Other transition metals have also been explored for the synthesis of isocyanides, but these methods are generally not applied to the routine preparation of α-isocyanoesters like this compound. The development of efficient and selective transition metal-catalyzed routes remains an active area of research in organic synthesis.

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research, driven by the twelve principles of green chemistry. wikipedia.org For the synthesis of this compound, a shift away from traditional, often hazardous, reagents and conditions is observable in the broader context of isocyanide synthesis. These greener approaches focus on minimizing waste, avoiding toxic substances, and improving energy efficiency. gotriple.eumaastrichtuniversity.nl

A significant advancement in the sustainable synthesis of aliphatic isocyanides involves the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent for the corresponding N-formamide precursor. rsc.org This method presents a more environmentally friendly alternative to traditionally used reagents like phosphoryl trichloride (B1173362) (POCl₃) or phosgene derivatives, which are associated with higher toxicity and more problematic waste streams. rsc.org The comparison of different dehydration methods highlights the advantages of p-TsCl in terms of a reduced E-factor (Environmental Factor), which is a key metric in green chemistry for quantifying waste generation. rsc.org

Flow chemistry is another key technology enabling greener isocyanide synthesis. rsc.org Continuous flow reactors offer enhanced safety, better control over reaction parameters, and the ability to handle potentially hazardous reagents and products in a contained system. gotriple.eumaastrichtuniversity.nlrsc.org This is particularly relevant for isocyanides, which are often characterized by their strong, unpleasant odors and potential toxicity. rsc.org A make-and-use strategy in a flow system can circumvent the need for isolation and purification of the often-unstable isocyanide intermediate, directly channeling it into subsequent reactions. rsc.org This approach not only minimizes worker exposure but also reduces waste from purification steps. rsc.org

Furthermore, research into visible-light-promoted synthesis of isocyanides from bio-based feedstocks represents a frontier in sustainable chemistry. gotriple.eumaastrichtuniversity.nl The use of light as a renewable energy source to drive chemical transformations, combined with starting materials derived from biomass, aligns with several green chemistry principles, including the use of renewable feedstocks and energy efficiency. wikipedia.orggotriple.eumaastrichtuniversity.nl

The following table summarizes a comparative analysis of different synthetic reagents for isocyanide synthesis, applicable to the preparation of this compound, from a green chemistry perspective.

| Dehydrating Reagent | Green Chemistry Considerations | Reference |

| p-Toluenesulfonyl chloride (p-TsCl) | Lower toxicity compared to alternatives; simplified reaction protocol and work-up; significantly reduced E-factor. | rsc.org |

| Phosphoryl trichloride (POCl₃) | Commonly used but more toxic; generates corrosive byproducts. | rsc.org |

| Triphenylphosphine (PPh₃) / Iodine | Alternative method, but waste generation from phosphine (B1218219) oxides can be a concern. | rsc.org |

| Phosgene Derivatives | Highly toxic and hazardous, requiring stringent safety protocols. | rsc.org |

Considerations for Scalable Synthesis and Industrial Production Methodologies

The transition of a synthetic route from the laboratory bench to an industrial scale introduces a new set of challenges, where factors such as cost-effectiveness, safety, robustness, and process efficiency become paramount. arkat-usa.org For the industrial production of this compound, several methodologies for isocyanide synthesis can be adapted for scalability.

One of the traditional and industrially practiced methods for isocyanide production is the dehydration of N-formamides. dtic.mil A procedure utilizing a rotary evaporator for the reaction of an N-alkyl formamide with p-toluenesulfonyl chloride in the presence of quinoline has been shown to be effective for producing aliphatic isocyanides in good yields. dtic.mil The key to the scalability of this method is the continuous distillation of the isocyanide product from the reaction mixture under reduced pressure, which drives the reaction to completion and simplifies purification. dtic.mil This approach is particularly suitable for isocyanides with relatively low boiling points. dtic.mil

Flow chemistry, as mentioned for its green chemistry benefits, is also highly advantageous for scalable synthesis. gotriple.eumaastrichtuniversity.nlrsc.org Continuous flow processes can be scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel). This offers a safer and more consistent production process compared to large-batch reactors, especially when dealing with exothermic reactions or unstable intermediates. rsc.org An innovative isocyanide synthesis that avoids aqueous workup has demonstrated scalability over five orders of magnitude, from a microtiter plate scale to a multigram scale, highlighting the potential for large-scale production. rsc.org

Another scalable approach involves the reaction of primary amines with chloroform (B151607) and a phase-transfer catalyst, such as benzyltriethylammonium chloride, in a biphasic system with concentrated sodium hydroxide (B78521) solution. orgsyn.org This method, known as the carbylamine reaction or Hoffmann isocyanide synthesis, can provide high yields of isocyanides and has been successfully applied to the synthesis of tert-butyl isocyanide on a large scale. orgsyn.org The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous and organic phases. orgsyn.org

The table below outlines key considerations for the scalable synthesis of isocyanides, which are directly applicable to the industrial production of this compound.

| Parameter | Industrial Production Consideration | Reference |

| Reagent Cost & Availability | Reagents like p-toluenesulfonyl chloride and chloroform are relatively inexpensive and available in bulk. | rsc.orgdtic.milorgsyn.org |

| Process Safety | Flow chemistry minimizes risks associated with hazardous reagents and intermediates. The carbylamine reaction requires careful handling of chloroform and strong base. | rsc.orgorgsyn.org |

| Yield & Purity | Continuous distillation or flow synthesis can lead to high purity products, minimizing the need for extensive downstream processing. | rsc.orgdtic.mil |

| Waste Management | The choice of synthetic route significantly impacts the amount and type of waste generated. The E-factor is a critical consideration for industrial processes. | rsc.org |

| Scalability | Continuous flow and phase-transfer catalysis methods have demonstrated good scalability. | rsc.orgorgsyn.org |

Mechanistic Investigations of Reactions Involving Methyl 2 Isocyanohexanoate

Detailed Analysis of Nucleophilic Reactivity of the Isocyanide Moiety in Methyl 2-isocyanohexanoate

The isocyanide functional group (-N≡C) in this compound is characterized by its ambiphilic nature, capable of acting as both a nucleophile and an electrophile. The terminal carbon atom, with its lone pair of electrons, is the primary site of nucleophilicity. In the absence of metal catalysts, isocyanides are considered moderate nucleophiles.

The nucleophilic character of the isocyanide in this compound is central to its participation in a variety of chemical transformations, most notably multicomponent reactions. In reactions such as the Passerini and Ugi reactions, the isocyanide carbon attacks an electrophilic carbonyl carbon of an aldehyde or ketone, or the carbon of an iminium ion, respectively. This initial nucleophilic addition is a key step in the formation of the α-adduct intermediate.

Recent studies on related isocyanides have explored their nucleophilic potential in SN2 reactions with alkyl halides. evitachem.com In such cases, the isocyanide acts as a carbon-centered nucleophile, attacking the electrophilic carbon of the alkyl halide in a backside attack, leading to the formation of a nitrilium ion intermediate. evitachem.com This reactivity suggests that this compound could similarly participate in nucleophilic substitution reactions.

Examination of Electrophilic Reactivity and Alpha-Carbon Functionalization of this compound

The presence of the ester group in this compound acidifies the α-proton (the hydrogen atom on the carbon bearing both the isocyanide and the ester groups). This allows for the deprotonation of the α-carbon by a suitable base to form a stabilized carbanion or enolate-equivalent. This carbanion is a potent nucleophile and can react with a wide range of electrophiles, enabling the functionalization of the α-position.

This reactivity is analogous to the well-established chemistry of other α-isocyanoacetates. The resulting carbanion can participate in various carbon-carbon bond-forming reactions, including:

Alkylation: Reaction with alkyl halides to introduce new alkyl chains at the α-position.

Aldol-type reactions: Addition to aldehydes and ketones to form β-hydroxy-α-isocyanohexanoates.

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

The general scheme for the α-carbon functionalization is depicted below:

| Reactant | Electrophile | Product |

| This compound | Alkyl Halide (R-X) | Methyl 2-alkyl-2-isocyanohexanoate |

| This compound | Aldehyde (R'CHO) | Methyl 2-(1-hydroxyalkyl)-2-isocyanohexanoate |

| This compound | Ketone (R'R''CO) | Methyl 2-(1-hydroxyalkyl)-2-isocyanohexanoate |

This α-functionalization provides a powerful tool for the synthesis of complex and sterically hindered α-amino acid derivatives, as the isocyanide group can be subsequently hydrolyzed to a primary amine.

Elucidation of Concerted and Stepwise Mechanisms in Multicomponent Reactions Featuring this compound

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. This compound is an ideal substrate for isocyanide-based MCRs like the Passerini and Ugi reactions.

The mechanisms of these reactions are generally considered to be stepwise .

In the Passerini three-component reaction , which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, the currently accepted mechanism proceeds through the following key steps:

Formation of a hydrogen-bonded adduct between the carbonyl compound and the carboxylic acid.

Nucleophilic attack of the isocyanide carbon on the carbonyl carbon to form a nitrilium ion intermediate.

Intramolecular attack of the carboxylate on the nitrilium ion carbon.

An O-acyl to N-acyl transfer (the Mumm rearrangement) is often invoked, although the exact sequence of events can be debated.

The Ugi four-component reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. Its mechanism is also stepwise:

Formation of an iminium ion from the reaction of the aldehyde/ketone and the amine.

Nucleophilic attack of the isocyanide on the iminium ion to form a nitrilium ion intermediate. This is often the rate-determining step.

Addition of the carboxylate to the nitrilium ion, forming an α-adduct.

Intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acylamino amide product.

While concerted pathways have been considered, experimental and computational evidence for a variety of isocyanide-based MCRs strongly supports stepwise mechanisms involving discrete ionic intermediates. For instance, studies on metal-mediated nucleophilic additions to isocyanides have shown a stepwise associative mechanism to be favored over a concerted one.

Transition State Analysis and Energy Landscape Mapping for Key Transformations of this compound

Specific transition state analyses and energy landscape mapping for reactions involving this compound are not available in the surveyed literature. However, computational studies on related systems, such as the Ugi and Passerini reactions of simpler isocyanides, provide insights into the likely energetic profiles.

For a typical Ugi reaction, the energy landscape would feature several intermediates and transition states. The initial formation of the iminium ion is generally a low-energy process. The subsequent nucleophilic attack of the isocyanide on the iminium ion to form the nitrilium intermediate represents a significant energy barrier and is often the rate-determining transition state. The final Mumm rearrangement is typically a lower-energy process.

A hypothetical energy profile for a key step, the nucleophilic attack, would show the reactants (iminium ion and this compound) proceeding through a transition state to the more stable nitrilium ion intermediate. The geometry of this transition state would involve the partial formation of the new carbon-carbon bond.

Hypothetical Energetic Data for a Key Ugi Reaction Step:

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Iminium Ion + this compound | 0 |

| 2 | Transition State 1 | +15 to +25 (Estimated) |

| 3 | Nitrilium Ion Intermediate | -5 to -15 (Estimated) |

Note: These values are illustrative and based on general knowledge of Ugi reaction mechanisms. Specific computational studies on this compound are required for accurate data.

Stereochemical Control, Diastereoselectivity, and Enantioselectivity in this compound Transformations

The stereochemical outcome of reactions involving this compound is of significant interest, as the α-carbon is prochiral if unsubstituted, and new stereocenters are often generated during its reactions.

Diastereoselectivity: In reactions where a new stereocenter is formed, such as the aldol-type addition of the α-carbanion to a chiral aldehyde, diastereoselectivity can be achieved. The facial selectivity of the attack on the aldehyde will be influenced by steric and electronic factors of both the enolate of this compound and the aldehyde. The use of chiral auxiliaries or catalysts can enhance this diastereoselectivity.

Enantioselectivity: Achieving enantioselectivity in reactions of this compound requires the use of a chiral catalyst or a chiral auxiliary. For example, in the context of a Mannich reaction involving an α-substituted isocyanoacetate, a silver acetate/cinchona-derived amino phosphine (B1218219) catalytic system has been shown to afford products with high enantiomeric excess. evitachem.com This suggests that similar catalytic systems could be effective for enantioselective transformations of this compound.

A proposed transition state model for such a reaction would involve the coordination of the catalyst to both the isocyanoacetate and the electrophile, creating a chiral environment that directs the attack to one face of the prochiral nucleophile or electrophile. evitachem.com

Summary of Stereocontrol in a Catalytic Mannich-type Reaction:

| Catalyst System | Reactants | Product | Diastereomeric Ratio | Enantiomeric Excess |

| AgOAc / Chiral Phosphine | Methyl 2-isocyanoacetate derivative + Ketimine | trans-Imidazoline | >95:5 | up to 90% |

This data is based on a study with a related α-isocyanoacetate and illustrates the potential for high stereocontrol in reactions of this class of compounds. evitachem.com

The stereochemical course of SN2 reactions involving the isocyanide as a nucleophile is expected to proceed with inversion of configuration at the electrophilic carbon, a phenomenon known as Walden inversion. evitachem.com

Strategic Applications of Methyl 2 Isocyanohexanoate in Advanced Organic Synthesis

Role as a Key Building Block in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. Isocyanides are cornerstone reactants in many of the most powerful MCRs. Methyl 2-isocyanohexanoate, with its ester functionality and a four-carbon alkyl chain, is well-suited for these transformations, enabling the introduction of the hexyl-substituted, methoxycarbonyl-bearing stereocenter into the final product.

Ugi Reaction Applications for Divergent Synthesis of Complex Scaffolds

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. organic-chemistry.orglumenlearning.com This reaction is celebrated for its high atom economy and the vast structural diversity achievable by varying the four input components. youtube.commasterorganicchemistry.com

In the context of the Ugi reaction, this compound would serve as the isocyanide component, reacting with an iminium ion (formed in situ from the amine and aldehyde) and a carboxylate anion. The reaction culminates in a Mumm rearrangement to yield a stable bis-amide product. organic-chemistry.org The significance of using this compound lies in its ability to generate peptide-like scaffolds (peptidomimetics) with a side chain derived from norleucine, a non-proteinogenic amino acid. This is of particular interest in medicinal chemistry for the development of novel therapeutic agents. The reaction's ability to create multiple new bonds and a stereocenter in a single step makes it a powerful tool for constructing libraries of complex molecules for drug discovery.

Passerini Reaction Implementations for the Formation of Alpha-Hydroxyamide Derivatives

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish α-acyloxy amides. Discovered by Mario Passerini in 1921, this reaction is highly efficient for creating ester and amide linkages simultaneously.

When this compound is employed in a Passerini reaction, it would add to a carbonyl compound along with a carboxylic acid. The resulting product would be an α-acyloxy-N-(1-methoxycarbonylpentyl)carboxamide. This structure is valuable in the synthesis of depsipeptides and other complex natural products. The reaction mechanism is thought to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents. The versatility of the Passerini reaction allows for the incorporation of a wide range of aldehyde and carboxylic acid components, leading to a diverse array of α-hydroxyamide derivatives.

Groebke-Blackburn-Bienaymé (GBB) Reaction Incorporations and Related Isocyanide-Based MCRs

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful acid-catalyzed, three-component reaction for the synthesis of fused imidazo[1,2-a]heterocycles from an amidine, an aldehyde, and an isocyanide. These heterocyclic scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.

The incorporation of this compound into the GBB reaction would yield an imidazo[1,2-a]heterocycle with a substituted amino group at the 3-position, specifically an N-(1-methoxycarbonylpentyl)amino group. Research on similar α-isocyano esters, such as methyl isocyanoacetate, has demonstrated their successful application in the GBB reaction, suggesting that this compound would be a viable and useful component. The ability to introduce this functionalized side chain provides a route to novel derivatives with potential applications in drug discovery.

Below is a representative table of catalysts and conditions often employed in the GBB reaction, which would be applicable for reactions involving this compound.

| Catalyst | Solvent | Temperature | Typical Yields | Reference |

| Sc(OTf)₃ | Methanol | Room Temp to Reflux | Good to Excellent | |

| Perchloric acid | Ethanol | Room Temp | Good | |

| p-Toluenesulfonic acid | Toluene | Reflux | Good | |

| Gadolinium(III) triflate | Microwave | 150 °C | Good to Excellent | |

| Lipase (e.g., CALB) | Ethanol | Room Temp | Good |

Beyond Classic Multicomponent Reactions: Emerging Applications in Multi-Component Catalysis

The field of organic synthesis is continually evolving, with a growing interest in tandem or cascade reactions where a single catalyst can promote multiple transformations in one pot. In this arena, multi-component catalysis can be designed where an isocyanide-containing product from an initial MCR is then subjected to a subsequent catalyzed reaction. While specific examples utilizing this compound are not yet prominent, the concept involves using the functionalities present in the MCR products for further transformations. For instance, the ester group in a Ugi or Passerini product derived from this compound could be hydrolyzed and the resulting carboxylic acid used in a subsequent coupling reaction. Similarly, the amide functionalities could be involved in further cyclization or modification steps, all within a one-pot procedure. The development of multifunctional catalysts that can orchestrate such complex reaction sequences is an active area of research.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The isocyanide group, with its unique electronic structure, can participate in various cycloaddition pathways.

[3+2] Cycloadditions for the Stereoselective Synthesis of Five-Membered Heterocycles

The [3+2] cycloaddition is a widely used method for synthesizing five-membered rings. In the context of isocyanides, α-isocyano esters like this compound can act as 1,3-dipole synthons. The reaction is typically initiated by deprotonation at the α-carbon with a base, generating a nucleophilic carbanion. This anion can then react with a suitable dipolarophile (e.g., an activated alkene or alkyne). The resulting intermediate subsequently undergoes an intramolecular cyclization, where the anionic center attacks the electrophilic isocyanide carbon, to form a five-membered heterocycle, such as a pyrrole (B145914) or oxazole (B20620) derivative.

Research has shown that the formal [3+2] cycloaddition of isocyanoacetate esters with electron-deficient alkenes, such as nitroalkenes, can proceed with high diastereoselectivity and enantioselectivity when a suitable chiral catalyst is employed. This approach allows for the construction of complex heterocyclic frameworks with multiple stereocenters. The use of this compound in such reactions would be expected to afford highly substituted, chiral five-membered heterocycles, which are valuable scaffolds in organic and medicinal chemistry.

A generalized scheme for a base-mediated [3+2] cycloaddition is presented below, illustrating the expected reactivity of this compound.

| Reactant 1 | Reactant 2 (Dipolarophile) | Base | Resulting Heterocycle | Key Features |

| This compound | Activated Alkene (e.g., Nitroalkene) | Weak organic or inorganic base | Substituted Pyrroline/Pyrrole | Stereoselective formation of multiple chiral centers |

| This compound | Aldehyde | Lewis Acid | Substituted Oxazoline | Access to functionalized oxazole precursors |

Exploration of [4+1] and Other Cycloaddition Strategies

The isocyanide functional group is an ideal one-carbon (C1) synthon for cycloaddition reactions, providing a direct route to five-membered rings. In particular, [4+1] cycloadditions involving this compound or related α-isocyano esters offer an efficient strategy for the synthesis of important heterocyclic and carbocyclic frameworks.

In these reactions, the isocyanide serves as the one-atom component, reacting with a four-atom π-system. A notable example is the reaction of isocyanides with ortho-quinone methides (o-QMs), which can be generated in situ from precursors like o-hydroxybenzhydryl alcohols. semanticscholar.org The proposed mechanism involves the nucleophilic addition of the isocyanide to the o-QM, followed by an intramolecular cyclization and subsequent isomerization to yield 2-aminobenzofuran derivatives. semanticscholar.org This transformation highlights the utility of isocyanides in constructing benzofuran (B130515) motifs under mild conditions. semanticscholar.org

Another significant [4+1] cycloaddition strategy involves the reaction between isocyanides and tetrazines, which has been utilized in multicomponent processes to generate pyrazole (B372694) amide derivatives. researchgate.net Palladium catalysis has also enabled diastereoselective (4+1) cycloadditions to create complex ring systems like 2,3-disubstituted dihydroindoles. bohrium.com These methods capitalize on the ability of a transition metal to facilitate a formal cycloaddition between a polarized four-atom substrate and the isocyanide carbon. bohrium.com The versatility of these cycloaddition strategies demonstrates the power of using isocyanides like this compound to rapidly build molecular complexity.

Preparation of Diverse Nitrogen-Containing Heterocycles

The unique reactivity of the isocyano group makes this compound an exceptional precursor for a wide variety of nitrogen-containing heterocycles, which are core structures in pharmaceuticals and biologically active compounds.

Oxazoles and imidazoles are fundamental five-membered aromatic heterocycles readily accessible from α-isocyano esters.

Oxazoles: A common method for oxazole synthesis involves the reaction of an α-isocyano ester with an acylating agent. The coupling of an isocyanide with an acyl chloride under mild basic conditions can afford 2,5-disubstituted oxazoles. rsc.orgnih.gov More advanced methods include a silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates with isocyanides. rsc.org A highly efficient and direct synthesis of 4,5-disubstituted oxazoles has been developed from carboxylic acids, which are activated in situ and subsequently trapped by isocyanoacetates like this compound. acs.org

Imidazoles: The Van Leusen three-component reaction (vL-3CR) is a classic and powerful method for imidazole (B134444) synthesis. organic-chemistry.org This reaction involves the condensation of an aldehyde and a primary amine to form an aldimine in situ, which then reacts with an α-isocyano ester derivative, typically tosylmethyl isocyanide (TosMIC), in a stepwise cycloaddition. organic-chemistry.org The reaction proceeds under basic conditions, leading to the formation of the imidazole ring after the elimination of p-toluenesulfinic acid. organic-chemistry.org Furthermore, multicomponent reactions (MCRs) between amines, aldehydes, and isocyanides bearing an acidic alpha-proton can provide access to highly substituted 2-imidazolines, which can subsequently be oxidized to the corresponding imidazoles. nih.gov

| Target Heterocycle | Key Reactants | General Method | Reference |

|---|---|---|---|

| Oxazole | α-Isocyano Ester + Carboxylic Acid/Acyl Chloride | In situ activation of carboxylic acid followed by cyclization with the isocyanide. | acs.org |

| Oxazole | α-Isocyano Ester + α-Oxocarboxylate | Silver-catalyzed oxidative decarboxylation-cyclization. | rsc.org |

| Imidazole | Aldehyde + Primary Amine + TosMIC | Van Leusen Three-Component Reaction (vL-3CR). | organic-chemistry.org |

| Imidazoline/Imidazole | Aldehyde + Primary Amine + Isocyanide | Multicomponent reaction, often followed by oxidation. | nih.gov |

This compound is also a key starting material for the synthesis of six-membered heterocycles and other important five-membered rings like pyrroles.

Pyrroles: The Barton-Zard reaction is a robust and widely used method for synthesizing pyrrole derivatives. synarchive.comwikipedia.org This reaction involves the condensation of an α-isocyano ester with a nitroalkene under basic conditions. wikipedia.orgbuchler-gmbh.com The mechanism consists of a base-catalyzed Michael-type addition of the isocyanoacetate enolate to the nitroalkene, followed by a 5-endo-dig cyclization and subsequent elimination of the nitro group to form the aromatic pyrrole ring. wikipedia.org This strategy has been extended to asymmetric variants, enabling the construction of axially chiral pyrroles. acs.org

Pyridines: The construction of the pyridine (B92270) ring can be achieved through various isocyanide-based methodologies. A silver-catalyzed domino reaction involving the hetero-dimerization of vinyl isocyanides with isocyanoacetamides provides a pathway to fully substituted pyridines. rsc.org Catalyst-free thermal reactions have also been developed, such as the chemoselective trimerization of isocyanides to yield 2-(indol-2-yl)-pyridines. acs.org Another approach involves the addition of isocyanides to activated pyridinium (B92312) or quinolinium salts, leading to functionalized dihydropyridines. acs.orgnih.gov

| Target Heterocycle | Key Reactants | Named Reaction/Method | Reference |

|---|---|---|---|

| Pyrrole | α-Isocyano Ester + Nitroalkene | Barton-Zard Pyrrole Synthesis | synarchive.comwikipedia.orgallaboutchemistry.net |

| Pyridine (Substituted) | Vinyl Isocyanide + Isocyanoacetamide | Silver-Catalyzed Domino Reaction | rsc.org |

| Pyridine (Substituted) | Isocyanide Trimerization | Catalyst-Free Thermal Cyclization | acs.org |

| Dihydropyridine | Isocyanide + Pyridinium Salt | Addition to Activated Heterocycles | acs.org |

The synthesis of fused heterocyclic systems like indoles and quinolines, which are prevalent in medicinal chemistry, can be efficiently accomplished using this compound as a key reactant.

Indoles: Palladium-catalyzed cascade reactions are particularly powerful for indole (B1671886) synthesis. One such strategy involves the reaction of an o-methylphenyl isocyanide with an aryl halide. The cascade proceeds via oxidative addition, isocyanide insertion into the palladium-aryl bond, and a subsequent intramolecular C(sp³)–H activation to form the indole skeleton. acs.org Other palladium-catalyzed methods, such as those involving ammonia (B1221849) cross-coupling with 2-alkynylbromoarenes followed by cyclization, have also been developed. mdpi.comnih.gov

Quinolines: The quinoline (B57606) core can be constructed via annulation strategies involving isocyanides. An unprecedented [5+1] annulation of 2-isocyanochalcones with nitroalkanes has been developed for the synthesis of functionalized quinolines. dntb.gov.ua Palladium catalysis again proves crucial in synthesizing more complex structures, such as indoloquinolines, through a sequence of isocyanide insertion followed by an electrophilic aromatic substitution. nih.gov Other methods include the photoirradiation of o-alkynylaryl isocyanides in the presence of iodine to afford diiodoquinolines, which are versatile intermediates for further functionalization. organic-chemistry.org

Synthesis of Amino Acid and Peptide Mimics Utilizing this compound as a Precursor

α-Isocyano esters such as this compound are considered masked forms of α-amino acids. nih.gov The isocyano group can be readily hydrolyzed under acidic conditions to the corresponding primary amine, revealing the amino acid structure. This feature, combined with the increased acidity of the α-proton due to the electron-withdrawing isocyanide group, makes these compounds exceptional precursors for the synthesis of α,α-disubstituted and other non-proteinogenic amino acids. nih.gov

The deprotonation of the α-carbon allows for a variety of alkylation and arylation reactions to introduce diverse side chains. For instance, a silver-catalyzed conjugate addition of α-isocyanoacetates to o-quinone diimides has been developed for the synthesis of α,α-diaryl-α-amino acid precursors. nih.govnih.gov The resulting α,α-diarylisocyano esters can then be hydrolyzed to the corresponding amino esters. nih.gov These α,α-disubstituted amino acids are of significant interest as they impose conformational constraints in peptides, leading to enhanced stability and predictable secondary structures like helices or extended geometries. nih.gov The synthesis of furanoid α-substituted α-amino acids and their subsequent coupling to form dipeptides further illustrates the utility of isocyanide-based precursors in creating potent peptidomimetics. mdpi.com

Stereoselective Synthesis of Chiral Compounds and Natural Product Fragments via this compound Intermediates

Achieving stereocontrol is a central challenge in organic synthesis, and this compound provides a valuable platform for developing stereoselective transformations. The functional groups of the molecule allow for the introduction of chirality through various means, including substrate control, chiral auxiliaries, and asymmetric catalysis.

A powerful strategy for creating chiral centers is the asymmetric Barton-Zard reaction. By employing a chiral catalyst system, such as one combining silver oxide with a cinchona-derived phosphine (B1218219) ligand, it is possible to achieve an atropenantioselective synthesis of axially chiral 3-(hetero)aryl pyrroles. acs.org This demonstrates a central-to-axial chirality transfer strategy, highlighting the sophisticated levels of stereocontrol that can be achieved. acs.org

Furthermore, the α-isocyano ester scaffold is amenable to diastereoselective reactions. For example, highly stereoselective α-methylation reactions on proline-type structures derived from α-amino esters have been reported, where the existing stereocenters in the molecule direct the approach of the electrophile, leading to high diastereoselectivity. This substrate-controlled approach is crucial for building up the complex, multi-stereocenter frameworks found in many natural products. rsc.org The ability to synthesize chiral compounds and natural product fragments stereoselectively underscores the strategic importance of intermediates like this compound in modern asymmetric synthesis. nih.govmiamioh.edu

Methyl 2 Isocyanohexanoate in Coordination Chemistry and Radiopharmaceutical Precursors

Design and Synthesis of Ligands Incorporating Methyl 2-isocyanohexanoate Derivatives

The design of ligands based on this compound is driven by the need to create stable, metal-based radiopharmaceuticals. The basic structure is often modified to introduce additional donor atoms, forming a polydentate ligand system that can securely coordinate a metal ion. nih.govebsco.com This process of forming a ring structure with a metal ion is known as chelation, which significantly enhances the stability of the resulting complex. ebsco.com

Formation of Metal Complexes with this compound and its Modified Forms (e.g., Technetium and Rhenium Complexes)

The formation of technetium and rhenium complexes typically involves the reaction of a ligand derivative of this compound with a suitable metal precursor. For Tc(I) and Re(I), a common and highly useful starting material is the tricarbonyl synthon, fac-[M(CO)₃(H₂O)₃]⁺ (where M = Re or ⁹⁹ᵐTc). researchgate.netnih.gov The three water molecules in this precursor are labile and can be readily replaced by various donor groups, allowing for the formation of a wide array of stable complexes. researchgate.net

In a typical reaction, the isocyanide-containing ligand is reacted with the metal synthon, often under thermal conditions, to yield the final organometallic complex. researchgate.netnih.gov For example, complexes with the general formula [M(CO)₃(N^N)L]⁺, where N^N is a bidentate ligand like 2,2'-bipyridine (B1663995) and L is an isocyanide ligand derived from this compound, have been prepared. researchgate.net The slower reaction rates of rhenium compounds compared to their technetium analogues can be advantageous, sometimes allowing for the isolation and characterization of intermediate species that are only transiently observed with technetium. fu-berlin.de

The isocyanide group is electronically similar to carbon monoxide (CO), acting as a strong σ-donor and a π-acceptor ligand. wikipedia.org It coordinates to the metal center through its carbon atom. This M-C bond is stabilized by a synergistic mechanism where the ligand donates electron density to the metal via a σ-bond, and the metal back-donates electron density into the ligand's π* antibonding orbitals. researchgate.net This back-bonding is a key feature of isocyanide complexes. wikipedia.org

The coordination of the isocyanide ligand is typically terminal, resulting in a linear M-C≡N-R arrangement. wikipedia.org However, bridging modes where the isocyanide links two metal centers are also known, and in such cases, the ligand is always bent. wikipedia.orgresearchgate.net In the context of radiopharmaceutical design using this compound derivatives, the isocyanide usually acts as a monodentate, terminal ligand that completes the coordination sphere established by a separate, multidentate chelator. researchgate.netnih.gov The strength and stability of the metal-isocyanide bond are crucial for preventing the dissociation of the radiometal in vivo.

A suite of spectroscopic techniques is essential for the unambiguous characterization of the synthesized technetium and rhenium complexes. Since ⁹⁹ᵐTc is used in tracer amounts, non-radioactive ⁹⁹Tc or rhenium analogues are used for full characterization. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy: This technique is used to monitor the C≡N stretching frequency (ν(C≡N)). Upon coordination to a metal, this stretching frequency shifts, providing direct evidence of complex formation. acs.org For tricarbonyl complexes, the C≡O stretching bands are also diagnostic. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic ligand framework within the complex. researchgate.net For technetium complexes, ⁹⁹Tc NMR spectroscopy is an invaluable and highly sensitive tool for characterizing the coordination environment of the metal center. fu-berlin.deresearchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the complex and confirm its composition. researchgate.net

| Technique | Information Obtained | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Confirms metal-ligand coordination by observing shifts in ν(C≡N) and ν(C≡O) stretching frequencies. | researchgate.netacs.org |

| Multinuclear NMR Spectroscopy | Elucidates the structure of the ligand backbone (¹H, ¹³C) and provides detailed information on the metal's coordination environment (⁹⁹Tc). | fu-berlin.deresearchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Confirms the molecular weight and elemental composition of the synthesized complex. | researchgate.net |

| X-ray Crystallography | Provides the exact three-dimensional structure, including bond angles and lengths. | researchgate.netacs.org |

Synthesis of Radiopharmaceutical Precursors Derived from this compound

The development of a radiopharmaceutical involves creating a non-radioactive "kit." This kit contains the ligand precursor, a reducing agent, and other necessary components, which can be stored until needed. The synthesis of these precursors is the final step before the introduction of the radionuclide. For complexes derived from this compound, the precursor would be the fully formed chelator-isocyanide conjugate. These are designed to react efficiently with the chosen radionuclide under mild conditions to form the desired final product with high purity. nih.govnih.gov

The radiochemical synthesis of ⁹⁹ᵐTc complexes is designed to be a straightforward, one-step process suitable for a clinical setting. The process typically begins with eluting sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaTcO₄) in saline from a ⁹⁹Mo/⁹⁹ᵐTc generator. researchgate.netunm.edu The pertechnetate is then added to a vial containing the ligand precursor and a reducing agent, most commonly a stannous salt (e.g., SnCl₂). nih.gov

For tricarbonyl complexes, the pertechnetate is first converted to the fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ synthon. researchgate.netmdpi.com This intermediate is then reacted with the isocyanide-containing ligand. The reaction mixture is often heated for a short duration (e.g., 10-30 minutes at 70-100°C) to ensure the reaction goes to completion, yielding the final ⁹⁹ᵐTc-labeled complex. mdpi.comnih.gov The radiochemical purity of the final product is then assessed, typically by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to ensure it exceeds 90-95% before any further evaluation. nih.govnih.govresearchgate.net

Before a radiopharmaceutical can be considered for in vivo use, its stability must be thoroughly evaluated.

In Vitro Stability: The stability of the radiolabeled complex is assessed by incubating it in various biologically relevant media, such as saline, phosphate-buffered saline (PBS), human plasma, or whole blood, at 37°C. nih.govmdpi.com The integrity of the complex over time (e.g., up to 24 hours) is monitored by radio-HPLC. nih.govresearchgate.net Furthermore, "challenge studies" are performed by adding a large excess of a strong competing ligand, such as histidine, cysteine, or diethylenetriaminepentaacetic acid (DTPA). nih.govnih.govresearchgate.net A high stability in these challenge experiments indicates a robust complex that is less likely to undergo transchelation (loss of the radiometal to other biological molecules) in vivo. nih.gov

Ex Vivo Distribution: To gain initial insight into the biological behavior of the complex, biodistribution studies are conducted in animal models, such as rats or mice. nih.gov The ⁹⁹ᵐTc-labeled complex is administered, and after specific time points (e.g., 15, 60, 120 minutes), the animals are euthanized. nih.gov Tissues and organs of interest are then harvested, weighed, and the amount of radioactivity in each is measured using a gamma counter. This data provides crucial information on the uptake and clearance of the complex from various parts of the body, which is essential for determining its potential as a diagnostic imaging agent. nih.gov

| Evaluation | Methodology | Key Findings | Reference |

|---|---|---|---|

| In Vitro Stability | Incubation in saline, PBS (pH 7.4), and plasma; analysis by HPLC. | Complexes can be stable in saline and plasma but may show conversion to metabolites in whole blood. | nih.gov |

| Challenge Studies | Incubation with excess competing ligands like histidine, cysteine, or DTPA. | High stability against transchelation indicates robust complex formation. | nih.govnih.govresearchgate.net |

| Lipophilicity | Octanol-saline partition coefficient (LogD/LogP) measurement. | This property influences tissue penetration and clearance pathways. | nih.govmdpi.com |

| Ex Vivo Biodistribution | Administration to animal models (e.g., rats) and measurement of radioactivity in harvested organs. | Provides data on organ uptake (e.g., heart-to-blood ratios) and blood clearance rates. | nih.gov |

Advanced Synthetic Transformations and Derivatizations of Methyl 2 Isocyanohexanoate

Chemical Modifications at the Ester Group of Methyl 2-isocyanohexanoate

The ester group of this compound is a key site for introducing structural diversity. Transesterification, amidation, and reduction reactions provide pathways to a variety of derivatives with modified physicochemical properties and functionalities.

Transesterification Reactions for Diverse Ester Derivatives

Transesterification is a fundamental process for converting the methyl ester of this compound into other ester derivatives. This transformation can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, the reaction is typically performed by heating the methyl ester in an excess of the desired alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of methanol. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Base-catalyzed transesterification is generally faster and proceeds under milder conditions. masterorganicchemistry.com Common catalysts include sodium or potassium alkoxides corresponding to the alcohol being introduced. The reaction mechanism involves the nucleophilic addition of an alkoxide ion to the ester carbonyl, forming a tetrahedral intermediate which then collapses to release the methoxide (B1231860) ion. masterorganicchemistry.com

The choice of alcohol for transesterification allows for the synthesis of a wide range of ester derivatives, from simple alkyl esters to more complex structures incorporating other functional groups.

Table 1: Representative Transesterification Reactions of a Generic Methyl Ester

| Catalyst | Alcohol | Conditions | Product |

| H₂SO₄ (cat.) | Ethanol (excess) | Reflux | Ethyl Ester |

| NaOEt (cat.) | Ethanol | Room Temp to Reflux | Ethyl Ester |

| H₂SO₄ (cat.) | n-Butanol (excess) | Reflux | n-Butyl Ester |

| KOtBu (cat.) | t-Butanol | Room Temp to Reflux | t-Butyl Ester |

Note: This table illustrates general conditions for transesterification. Specific conditions for this compound would require experimental optimization, taking into account the stability of the isocyano group.

Amidation and Reduction Strategies of the Ester Functionality

The ester group can be converted into an amide through reaction with a primary or secondary amine. This reaction, known as aminolysis, is typically slower than hydrolysis and often requires heating or the use of a catalyst. The direct reaction of an ester with an amine to form an amide is often an equilibrium process that can be driven to completion by removing one of the products.

A more general method for amidation involves the conversion of the ester to a more reactive carboxylic acid derivative, or the use of specific reagents that facilitate the direct amidation of esters.

Reduction of the ester functionality in this compound opens up another avenue for derivatization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding 2-isocyanohexan-1-ol. nih.govyoutube.com This reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.govresearchgate.net

Partial reduction of the ester to the corresponding aldehyde is a more challenging transformation but can be achieved using sterically hindered reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. youtube.comchemrxiv.org This would provide 2-isocyanohexanal, a valuable intermediate for further synthetic elaborations.

Table 2: Reduction of a Generic Ester Functionality

| Reagent | Solvent | Temperature | Product |

| LiAlH₄ | THF or Et₂O | 0 °C to Reflux | Primary Alcohol |

| DIBAL-H | Toluene or Hexane | -78 °C | Aldehyde |

Note: The isocyano group is generally stable to hydride reducing agents under these conditions, but compatibility should be verified for specific substrates.

Reactions Involving the Alpha-Proton and Enolate Chemistry of this compound

The presence of the electron-withdrawing isocyano and ester groups significantly increases the acidity of the α-proton in this compound. wikipedia.orgutexas.edu This allows for the facile generation of the corresponding enolate upon treatment with a suitable base. nih.gov The resulting enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org

The choice of base is crucial for controlling the regioselectivity and stereoselectivity of subsequent reactions. bham.ac.uk Non-nucleophilic, strong bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly employed to ensure complete and irreversible deprotonation. nih.gov

Once formed, the enolate of this compound can be reacted with a range of electrophiles. Alkylation with alkyl halides, for instance, introduces a substituent at the α-position, leading to the formation of α-alkylated-α-isocyanoesters. masterorganicchemistry.commnstate.edu This reaction is a powerful tool for constructing quaternary carbon centers. Other electrophiles that can react with the enolate include aldehydes and ketones (in aldol-type reactions), and acylating agents. libretexts.orgmnstate.edu These reactions provide access to a diverse array of complex α-amino acid precursors, as the isocyano group can be readily hydrolyzed to an amino group. acs.org

Table 3: Representative Enolate Reactions of a Generic α-Isocyanoester

| Base | Electrophile | Product Type |

| LDA | Methyl Iodide | α-Methylated-α-isocyanoester |

| NaH | Benzyl Bromide | α-Benzylated-α-isocyanoester |

| K₂CO₃ | Benzaldehyde | β-Hydroxy-α-isocyanoester |

Selective Functionalization of the Hexyl Chain for Expanded Molecular Diversity

The hexyl chain of this compound, while generally less reactive than the other functional groups, can also be selectively modified to further expand the molecular diversity of its derivatives.

Halogenation and Subsequent Derivatizations

Selective halogenation of the unactivated C-H bonds of the hexyl chain can be achieved through radical halogenation reactions. researchgate.net The regioselectivity of these reactions is often dictated by the stability of the resulting radical intermediate, with tertiary C-H bonds being the most reactive, followed by secondary and then primary C-H bonds. Given that the hexyl chain contains only primary and secondary C-H bonds, a mixture of halogenated products is likely.

Photochemical methods or the use of radical initiators like azobisisobutyronitrile (AIBN) with N-halosuccinimides (NBS for bromination, NCS for chlorination) can be employed. mdpi.com More advanced catalytic systems, including those based on transition metals, are being developed to achieve higher selectivity in C-H halogenation. worktribe.comresearchgate.net

Once halogenated, the resulting alkyl halides can undergo a variety of subsequent transformations, including nucleophilic substitution and elimination reactions, providing a handle for the introduction of a wide range of functional groups onto the hexyl chain.

Oxidation and Reduction Strategies on the Alkyl Chain

The selective oxidation of a specific C-H bond on the hexyl chain is a challenging but valuable transformation. Directed oxidation reactions, where a pre-existing functional group guides the oxidant to a specific position, are a potential strategy. However, in the absence of such directing groups, oxidation would likely occur at the most activated positions, which in this case would be adjacent to the isocyano group.

Reduction of the alkyl chain is generally not a feasible strategy without affecting the other functional groups. However, if a double bond were to be introduced into the hexyl chain via other means (e.g., elimination from a halogenated derivative), it could then be selectively reduced using catalytic hydrogenation, provided that the catalyst and conditions are chosen carefully to avoid reduction of the isocyano group.

Post-Synthetic Modifications of Complex Molecular Scaffolds Derived from this compound

Complex molecular scaffolds, potentially synthesized through multicomponent reactions such as the Ugi or Passerini reactions involving this compound, would possess functional groups amenable to a wide range of post-synthetic modifications. These modifications are crucial for diversifying the initial scaffold to create libraries of compounds for various applications, including drug discovery and materials science.

Hypothetical Post-Synthetic Modifications:

| Functional Group on Scaffold | Potential Modification Reaction | Reagents and Conditions | Resulting Functionality |

| Ester (from the methyl ester of the starting material) | Amidation | Amine, Heat or Coupling Agents | Amide |

| Ester (from the methyl ester of the starting material) | Reduction | Lithium aluminum hydride | Primary alcohol |

| Ester (from the methyl ester of the starting material) | Hydrolysis | Acid or Base | Carboxylic acid |

| Amide (from Ugi reaction product) | Reduction | Strong reducing agents (e.g., borane) | Amine |

| Amide (from Ugi reaction product) | Hydrolysis | Strong acid or base | Amine and Carboxylic acid |

| Hexyl side chain | Oxidation | Oxidizing agents | Various oxidized products |

Development of Smart Reagents and Solid-Phase Synthesis Applications Utilizing this compound

The unique reactivity of the isocyanide group in this compound makes it a candidate for the development of "smart reagents" and for use in solid-phase synthesis, although specific examples are not prevalent in the literature.

Smart Reagents:

A "smart reagent" is a molecule designed to react in a specific, controllable manner in response to an external stimulus (e.g., light, heat, or a chemical trigger). The isocyanide functionality could potentially be incorporated into such a system. For example, a molecule containing the 2-isocyanohexanoate moiety could be designed to participate in a multicomponent reaction only after a protecting group is removed by a specific trigger, thus controlling the timing of a complex transformation.

Solid-Phase Synthesis:

Solid-phase synthesis is a powerful technique for the rapid and efficient construction of compound libraries. Isocyanides can be utilized in solid-phase synthesis in two primary ways: either the isocyanide component itself is attached to the solid support, or it is used as a reagent in solution to react with a substrate bound to the resin.

Conceptual Solid-Phase Applications:

| Approach | Description | Potential Advantage |

| Isocyanide immobilized on resin | The hexanoate (B1226103) chain of this compound could be modified to anchor it to a solid support. This immobilized isocyanide could then react with various aldehydes, amines, and carboxylic acids in solution. | Facilitates purification as excess reagents and byproducts can be washed away from the resin-bound product. |

| Reagent in solution | This compound can be used as a building block in solution to react with other components that are attached to a solid support. This is a common strategy in solid-phase multicomponent reactions. | Allows for the use of a wide variety of commercially available or easily synthesized resin-bound starting materials. |

The application of this compound in solid-phase synthesis would enable the automated or high-throughput synthesis of diverse molecular libraries based on scaffolds derived from this versatile building block.

Computational and Theoretical Perspectives on Methyl 2 Isocyanohexanoate Reactivity

Quantum Chemical Studies on Electronic Structure, Bonding, and Frontier Orbitals of Methyl 2-isocyanohexanoate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. The isocyano functional group (–N≡C) is characterized by a terminal carbon atom that exhibits both nucleophilic and electrophilic character. nih.gov This dual reactivity can be rationalized by examining its molecular orbitals. The highest occupied molecular orbital (HOMO) is typically located on the carbon atom, corresponding to a lone pair, which accounts for its nucleophilic behavior in reactions like the Ugi and Passerini multicomponent reactions. nih.gov Conversely, the lowest unoccupied molecular orbital (LUMO) is a π* anti-bonding orbital, which allows the isocyanide to act as a π-acceptor, similar to carbon monoxide, particularly in organometallic complexes. acs.org

The electronic structure of this compound is influenced by the interplay between the isocyano group, the ester moiety, and the hexyl chain. The ester group, being electron-withdrawing, can modulate the energy levels of the frontier orbitals of the isocyano group. This can affect its reactivity in various transformations.

A representative analysis of the frontier orbitals of a model α-isocyano ester is presented below.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -6.5 | Isocyanide Carbon (lone pair) |

| LUMO | 1.2 | Isocyanide π* |

| HOMO-1 | -8.2 | Ester Oxygen (lone pair) |

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Energy Barriers

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. researchgate.net For reactions involving this compound, DFT calculations can map out the potential energy surfaces of various reaction pathways, identifying transition states and intermediates. This allows for the determination of activation energy barriers, which are crucial for predicting reaction feasibility and selectivity. rsc.orgacs.org

For instance, in a Passerini-type reaction involving an aldehyde, a carboxylic acid, and this compound, DFT can be used to model the initial nucleophilic attack of the isocyanide carbon on the activated carbonyl group. nih.gov The calculations can help to understand the energetics of the subsequent steps, including the addition of the carboxylate and the final Mumm rearrangement. researchgate.net The calculated energy barriers for different stereochemical pathways can explain experimentally observed diastereoselectivities.

Below is a hypothetical DFT-calculated energy profile for a key step in a reaction of this compound.

| Stereochemical Approach | Transition State Energy (kcal/mol) | Relative Energy Barrier (kcal/mol) |

|---|---|---|

| Re-face attack (leading to R,S product) | 15.2 | 0.0 |

| Si-face attack (leading to R,R product) | 17.8 | 2.6 |

Molecular Modeling and Dynamics Simulations of Stereoselectivity and Regioselectivity in this compound Reactions

The stereocenter at the α-position of this compound makes it a valuable chiral building block. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques to understand and predict the stereochemical and regiochemical outcomes of its reactions. These methods can model the dynamic interactions between the substrate, reagents, and catalyst in the transition state assembly.

For example, in a catalyzed cycloaddition reaction, molecular modeling can be used to build models of the transition states leading to different regio- and stereoisomers. By analyzing the non-covalent interactions, such as steric hindrance and hydrogen bonding, within these models, one can rationalize why a particular isomer is favored. MD simulations can further provide insights into the conformational flexibility of the reactants and the transition state, offering a more dynamic picture of the factors controlling selectivity. Studies on similar systems, such as nitrone cycloadditions, have demonstrated the utility of these approaches in accurately predicting experimental outcomes. mdpi.com

Prediction of Novel Reactivities, Catalytic Cycles, and Synthetic Transformations through Computational Analysis

Computational chemistry is not only a tool for explaining known reactivity but also a powerful engine for predicting new chemical transformations. nih.govresearchgate.net For this compound, computational analysis can be employed to explore uncharted areas of its chemical space. By calculating the feasibility of hypothetical reaction pathways, new catalytic cycles and synthetic transformations can be designed.

For example, computational screening could identify potential catalysts for a novel enantioselective transformation of this compound. DFT calculations could be used to evaluate the energy barriers of the key steps in the proposed catalytic cycle for a range of catalysts. This in silico screening can significantly narrow down the number of experimental candidates, accelerating the discovery of new reactions. rsc.org The unique electronic nature of the isocyano group also suggests the potential for its participation in radical reactions, an area that is ripe for computational exploration. organic-chemistry.org

Ligand Design and Catalyst Optimization Guided by Computational Analysis for Reactions Involving this compound

The development of efficient and selective catalysts is paramount for expanding the synthetic utility of this compound. Computational methods play a crucial role in the rational design and optimization of ligands and catalysts. mdpi.com By understanding the mechanism of a catalyzed reaction at a molecular level, specific modifications to the catalyst structure can be proposed to enhance its performance.

For reactions involving transition metal catalysis, the isocyano group itself can act as a ligand. wikipedia.org Computational studies can help in understanding the bonding and electronic effects of coordinating this compound to a metal center. For reactions where an external chiral ligand is used to control stereoselectivity, computational modeling can be used to design ligands with optimal steric and electronic properties. By systematically modifying the ligand structure in silico and calculating the resulting energy differences between diastereomeric transition states, a library of potential ligands can be screened, and the most promising candidates can be prioritized for synthesis and experimental testing. nih.gov

Emerging Research Directions and Future Prospects for Methyl 2 Isocyanohexanoate

Methyl 2-isocyanohexanoate, a functionalized isocyanide, is positioned at the forefront of emerging chemical research. Its unique structural features, combining an isocyano group with an ester and an alkyl chain, offer a versatile platform for synthetic innovation. The following sections detail key areas of ongoing and future research aimed at unlocking the full potential of this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for Methyl 2-isocyanohexanoate, and how are reaction conditions optimized?

this compound is typically synthesized via Ugi-type multicomponent reactions or modified isocyanide-based protocols. For example, tert-butyl 2-isocyanohexanoate (a structural analog) has been used in enantioselective Mannich reactions under catalytic asymmetric conditions, achieving high yields (e.g., 88–95%) and enantiomeric excess (ee) values up to 99% . Optimization involves adjusting catalysts (e.g., chiral phosphoric acids), solvent polarity, and temperature to balance reactivity and stereoselectivity. NMR monitoring of intermediates (e.g., NOE experiments for stereochemical confirmation) is critical for validating synthetic pathways .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

Enantiomeric purity and stereochemistry are confirmed using chiral HPLC and nuclear Overhauser effect (NOE) NMR spectroscopy. For example, trans-configuration in α,β-diamino acid derivatives was established via NOE correlations between adjacent protons, while absolute configuration was determined by comparing specific optical rotation data with literature values . Polarimetry and X-ray crystallography (for crystalline intermediates) are complementary techniques for resolving ambiguities.

Q. What are the stability considerations for this compound under laboratory conditions?

Isocyanates and isocyanides are moisture-sensitive and prone to hydrolysis. This compound should be stored under inert gas (e.g., argon) at low temperatures (−20°C). Stability tests under varying pH and solvent systems (e.g., DMF vs. THF) are recommended to identify optimal reaction conditions. Degradation products can be analyzed via LC-MS or IR spectroscopy to detect isocyanate or amine byproducts .

Advanced Research Questions

Q. What challenges arise in achieving high enantioselectivity with this compound in asymmetric catalysis?

Steric hindrance at the α-position and competing reaction pathways (e.g., racemization) limit enantioselectivity. For example, bulky substituents on catalysts (e.g., binaphthyl-based phosphoric acids) improve stereocontrol by shielding reactive sites. Kinetic resolution and dynamic kinetic asymmetric transformations (DYKAT) are advanced strategies to enhance ee values. Recent studies emphasize the role of non-covalent interactions (e.g., hydrogen bonding) in transition-state stabilization .

Q. How can computational methods guide retrosynthetic planning for this compound-derived scaffolds?

AI-driven platforms (e.g., Template_relevance models) leverage reaction databases (Reaxys, Pistachio) to propose feasible routes. For example, retrosynthesis of α,β-diamino acids from this compound involves hydrolysis and reductive amination steps predicted by Bayesian neural networks. DFT calculations further validate transition-state geometries and activation energies for key steps like cycloadditions .

Q. What statistical frameworks ensure reproducibility in catalytic applications of this compound?

Rigorous reporting of sample size (n ≥ 3), effect size (e.g., Cohen’s d), and error margins (SD/SE) is essential. For asymmetric reactions, enantiomeric ratios should be analyzed using multivariate ANOVA to account for batch-to-batch variability. Bayesian methods with non-informative priors are recommended for small datasets. Full disclosure of raw NMR/LC-MS data in public repositories (e.g., Zenodo) enhances reproducibility .

Q. How can this compound be utilized in bioisostere design for drug discovery?

Its isocyanide group serves as a versatile handle for [4+1] cycloadditions to generate heterocycles (e.g., imidazolines). For example, hydrolysis of imidazoline intermediates yields α,β-diamino acids, which are bioisosteres of phenyl rings in bioactive molecules. Structural analogs like 2-oxabicyclo[2.1.1]hexanes have been explored as saturated replacements for ortho-substituted aromatics to improve pharmacokinetic properties .

Methodological Guidance

- Data Contradiction Analysis : Conflicting ee values between batches may arise from trace moisture or catalyst decomposition. Use control experiments (e.g., repeating reactions with freshly distilled solvents) and multivariate regression to isolate variables .

- Safety Protocols : Follow OSHA guidelines for handling isocyanides—use fume hoods, nitrile gloves, and emergency eyewash stations. Spills should be neutralized with aqueous bleach (NaOCl) to convert isocyanides to less toxic urea derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.